molecular formula C25H29N5O5 B2504415 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-((4-methylbenzyl)amino)-1H-purine-2,6(3H,7H)-dione CAS No. 505080-72-8

7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-((4-methylbenzyl)amino)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2504415
CAS No.: 505080-72-8
M. Wt: 479.537
InChI Key: NRIAGGDMRGKPFI-UHFFFAOYSA-N
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Description

7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-((4-methylbenzyl)amino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H29N5O5 and its molecular weight is 479.537. The purity is usually 95%.
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Biological Activity

The compound 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-((4-methylbenzyl)amino)-1H-purine-2,6(3H,7H)-dione is a complex organic molecule belonging to the purine class. Its structure includes several functional groups that may contribute to its biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N5O3C_{18}H_{23}N_5O_3, indicating the presence of 18 carbon atoms, 23 hydrogen atoms, 5 nitrogen atoms, and 3 oxygen atoms. The structural features include:

  • Purine core : A bicyclic structure that is characteristic of many biologically active compounds.
  • Hydroxyl and methoxy groups : These groups suggest potential interactions with biological systems.

Anticancer Potential

Research indicates that compounds with similar structural features to this purine derivative may exhibit anticancer properties. For instance:

  • A study on related purine derivatives demonstrated significant cytotoxicity against various cancer cell lines, including HCT116 and MCF-7 cells, with IC50 values indicating potent antiproliferative activity .
  • The mechanism of action often involves the induction of apoptosis and inhibition of cell migration through pathways such as the Wnt signaling pathway .

Antidiabetic Effects

Phenolic compounds related to this structure have been shown to possess antidiabetic properties. For example:

  • 3-(4-hydroxy-3-methoxyphenyl) propionic acid (HMPA) , a metabolite derived from similar structures, has demonstrated benefits in metabolic homeostasis and lipid metabolism in animal models .

The biological activity of this compound may be attributed to its ability to interact with various cellular receptors and pathways:

  • Receptor Interactions : Similar compounds have been shown to activate receptors involved in metabolic regulation and inflammation, such as the GPR41 receptor .
  • Cell Cycle Regulation : Compounds with purine structures often affect cell cycle progression, leading to cell cycle arrest at specific phases (e.g., G1 phase) which is crucial for their anticancer effects .

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, we can compare it with other known purine derivatives:

Compound NameStructure FeaturesBiological Activity
AcyclovirPurine derivativeAntiviral
CaffeineMethylated purineStimulant
TheophyllineMethylated xanthineBronchodilator

These comparisons highlight the diversity within purine derivatives while emphasizing the unique structural modifications present in the target compound that may confer distinct biological properties.

Case Studies

  • Anticancer Activity : In vitro studies have shown that related compounds can significantly reduce cell viability in cancer cell lines. For instance, a derivative exhibited an IC50 value of 0.43 µM against HCT116 cells, indicating strong anticancer potential .
  • Metabolic Benefits : Research on HMPA has demonstrated its ability to suppress triglyceride accumulation and improve lipid metabolism in models of obesity .

Properties

IUPAC Name

7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-[(4-methylphenyl)methylamino]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O5/c1-16-5-7-17(8-6-16)13-26-24-27-22-21(23(32)29(3)25(33)28(22)2)30(24)14-18(31)15-35-20-11-9-19(34-4)10-12-20/h5-12,18,31H,13-15H2,1-4H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIAGGDMRGKPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC3=C(N2CC(COC4=CC=C(C=C4)OC)O)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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